Cas no 117068-07-2 ((dimethylamino)(1-methyl-1H-pyrrol-2-yl)acetonitrile)

(dimethylamino)(1-methyl-1H-pyrrol-2-yl)acetonitrileは、有機合成において有用な中間体として知られる化合物です。分子内にジメチルアミノ基と1-メチルピロール環を有し、電子供与性の高い構造が特徴です。この化合物は、医薬品や機能性材料の合成において、特にヘテロ環構築反応やカップリング反応の前駆体として優れた反応性を示します。高い純度と安定性を備えており、精密有機合成における再現性の高い反応を可能にします。また、求核試薬としての反応性に加え、配位子としての利用も研究されています。

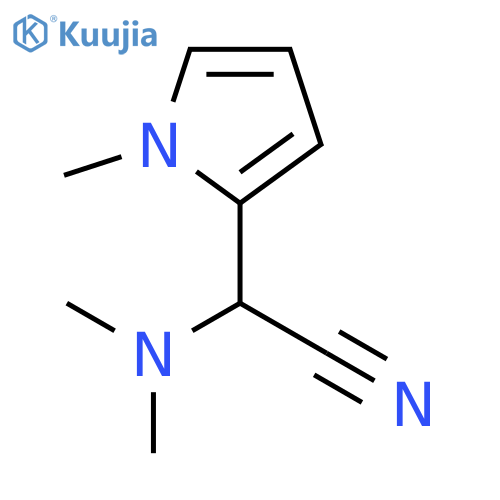

117068-07-2 structure

商品名:(dimethylamino)(1-methyl-1H-pyrrol-2-yl)acetonitrile

(dimethylamino)(1-methyl-1H-pyrrol-2-yl)acetonitrile 化学的及び物理的性質

名前と識別子

-

- 2-(Dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile

- 1H-Pyrrole-2-acetonitrile,a-(dimethylamino)-1-methyl-

- 2-(Dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)-acetonitrile

- 2-(dimethylamino)-2-(1-methylpyrrol-2-yl)acetonitrile

- 1H-Pyrrole-2-acetonitrile,a-(dimethylamino)-1-methyl

- F2189-0167

- (dimethylamino)(1-methyl-1H-pyrrol-2-yl)acetonitrile

- 2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile (en)

- 10G-025

- 117068-07-2

- J-506385

- SB62757

- DTXSID40377526

- VU0494873-1

- CS-0324886

- 1H-Pyrrole-2-acetonitrile, alpha-(dimethylamino)-1-methyl-

- MFCD00231710

- AKOS005069168

- FT-0679911

- Ethanone-2-bromo-1-pyrazinyl

-

- MDL: MFCD00231710

- インチ: InChI=1S/C9H13N3/c1-11(2)9(7-10)8-5-4-6-12(8)3/h4-6,9H,1-3H3

- InChIKey: JVCIARZKPVHKKX-UHFFFAOYSA-N

- ほほえんだ: CN(C)C(C#N)C1=CC=CN1C

計算された属性

- せいみつぶんしりょう: 163.11100

- どういたいしつりょう: 164.118772

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 191

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 33.2

- 疎水性パラメータ計算基準値(XlogP): 0.5

じっけんとくせい

- 密度みつど: 0.99

- ゆうかいてん: 39-41°C

- ふってん: 110°C 5mm

- フラッシュポイント: 108.1°C

- PSA: 31.96000

- LogP: 1.15138

(dimethylamino)(1-methyl-1H-pyrrol-2-yl)acetonitrile セキュリティ情報

- 危険レベル:IRRITANT

(dimethylamino)(1-methyl-1H-pyrrol-2-yl)acetonitrile 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

(dimethylamino)(1-methyl-1H-pyrrol-2-yl)acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | 10G-025-5G |

2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile |

117068-07-2 | >95% | 5g |

£264.00 | 2025-02-09 | |

| Key Organics Ltd | 10G-025-100G |

2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile |

117068-07-2 | >95% | 100g |

£3300.00 | 2025-02-09 | |

| Key Organics Ltd | 10G-025-5MG |

2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile |

117068-07-2 | >95% | 5mg |

£46.00 | 2025-02-09 | |

| Life Chemicals | F2189-0167-10g |

(dimethylamino)(1-methyl-1H-pyrrol-2-yl)acetonitrile |

117068-07-2 | 95%+ | 10g |

$1163.0 | 2023-09-06 | |

| Life Chemicals | F2189-0167-0.25g |

(dimethylamino)(1-methyl-1H-pyrrol-2-yl)acetonitrile |

117068-07-2 | 95%+ | 0.25g |

$249.0 | 2023-09-06 | |

| TRC | D182461-1g |

2-(Dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile |

117068-07-2 | 1g |

$ 435.00 | 2022-06-05 | ||

| Apollo Scientific | OR32037-25g |

2-(Dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile |

117068-07-2 | 95% | 25g |

£1356.00 | 2025-02-20 | |

| Life Chemicals | F2189-0167-1g |

(dimethylamino)(1-methyl-1H-pyrrol-2-yl)acetonitrile |

117068-07-2 | 95%+ | 1g |

$277.0 | 2023-09-06 | |

| Alichem | A109005453-5g |

2-(Dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile |

117068-07-2 | 95% | 5g |

$470.80 | 2023-09-04 | |

| abcr | AB158885-10 g |

2-(Dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile; . |

117068-07-2 | 10 g |

€769.30 | 2023-07-20 |

(dimethylamino)(1-methyl-1H-pyrrol-2-yl)acetonitrile 関連文献

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

Ana González Moreno,Pilar Prieto,M. Carmen Ruiz Delgado,Eva Domínguez,Antonio Heredia Phys. Chem. Chem. Phys., 2021,23, 18068-18077

117068-07-2 ((dimethylamino)(1-methyl-1H-pyrrol-2-yl)acetonitrile) 関連製品

- 58088-63-4(1-(4-Methylpyridin-2-yl)ethylamine)

- 58088-67-8(1-(6-Methylpyridin-2-yl)ethanamine)

- 42088-91-5(1-(pyridin-2-yl)ethan-1-amine)

- 114366-07-3(N-Methyl-1-(2-pyridinyl)ethanamine)

- 157160-17-3(2-Pyridinemethanamine,N-[(1R)-1-phenylethyl]-)

- 885277-04-3(1-(5-Methylpyridin-2-yl)ethanamine)

- 77790-61-5(2-(pyrrolidin-2-yl)pyridine)

- 130464-05-0((R)-2-(2-Pyrrolidinyl)-pyridine)

- 162739-97-1(2-Pyridinemethanamine,6-ethyl-N-methyl-)

- 165117-99-7(Ethanone,1-(3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:117068-07-2)(dimethylamino)(1-methyl-1H-pyrrol-2-yl)acetonitrile

清らかである:99%

はかる:1g

価格 ($):169.0